![molecular formula C16H17BrN2O6S B5036677 N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide (ABTM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABTM belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is necessary for cell division. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to bind to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been found to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis, the formation of new blood vessels. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound that can be synthesized in high purity. It exhibits potent cytotoxic activity against cancer cells and has been shown to be effective against a variety of cancer cell lines. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. One area of interest is the development of new synthetic methods for N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Another area of research is the exploration of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide's potential as a diagnostic tool for cancer imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide and its potential applications in cancer therapy.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl) acetamide in the presence of a base such as triethylamine to yield N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has been studied for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O6S/c1-23-12-8-11(13(17)15(25-3)14(12)24-2)16(20)19-9-4-6-10(7-5-9)26(18,21)22/h4-8H,1-3H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQGHKYYNOOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)
![2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)